2-Thiopheneacetyl chloride
Overview
Description
2-Thiopheneacetyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiopheneacetyl chloride typically involves the following steps:
Friedel-Crafts Acylation: Thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-thiopheneacetone.
Hydrolysis: The 2-thiopheneacetone is then hydrolyzed to produce 2-thiopheneacetic acid.
Acylation: Finally, 2-thiopheneacetic acid is treated with thionyl chloride in the presence of a base like pyridine to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Dissolving 2-thiophene ethanol in an organic solvent and reacting it at temperatures between 50-120°C.
- Using thionyl chloride as the acylating agent under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Thiopheneacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: It reacts with water to produce 2-thiopheneacetic acid and hydrochloric acid.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Amines: For amide formation, common reagents include primary and secondary amines.
Water: For hydrolysis, water is the primary reagent.
Thionyl Chloride: Used in the acylation step to produce this compound.
Major Products Formed:
Amides: Formed from reactions with amines.
2-Thiopheneacetic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Thiopheneacetyl chloride is used in various scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of drugs such as 5-fluorouracil-cephalosporin prodrugs and immunopotentiators.
Chemical Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the development of compounds with potential anti-inflammatory and anti-arthritis effects.
Mechanism of Action
The mechanism of action of 2-thiopheneacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are facilitated by the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Thiophenecarbonyl Chloride: Similar in structure but with a carbonyl group directly attached to the thiophene ring.
Phenylacetyl Chloride: Contains a phenyl group instead of a thiophene ring.
2-Furoyl Chloride: Contains a furan ring instead of a thiophene ring.
Uniqueness: 2-Thiopheneacetyl chloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other acyl chlorides. This makes it particularly useful in synthesizing compounds with specific biological activities .
Properties
IUPAC Name |
2-thiophen-2-ylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPNIENRLELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068156 | |
Record name | 2-Thiopheneacetyl chloride | |
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Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract. | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
39098-97-0 | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Thiopheneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39098-97-0 | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thienylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOPHENEACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR2Y6J8UG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using dichloromethane as a solvent in the synthesis of 2-Thiopheneacetyl chloride?
A1: Using dichloromethane offers several advantages in this synthesis []. Its low boiling point simplifies the removal process, allowing for easy desolvation without compromising the final product content. Additionally, maintaining a suitable reaction temperature during synthesis enables the byproducts, sulfur dioxide (SO2) and hydrochloric acid (HCl), to volatilize alongside dichloromethane. This facilitates a more complete reaction, leading to increased yields. Furthermore, the volatilized dichloromethane can be recovered, enhancing the process's economic and environmental sustainability.
Q2: How does gamma-ray irradiation contribute to the synthesis of conducting polythiophene (PTh) from this compound?
A2: Gamma-ray irradiation plays a crucial role in polymerization []. When a polyvinyl alcohol (PVA) film containing dispersed this compound is exposed to gamma radiation, the monomer molecules undergo polymerization, transforming into conducting PTh. This process involves the loss of H+ ions and the formation of polarons, which contribute to the material's conductive properties. The degree of polymerization and the resulting conductivity are influenced by factors like the concentration of this compound in the PVA matrix and the absorbed radiation dose.
Q3: Can you describe an efficient synthetic route for a pharmaceutical compound utilizing this compound?
A3: One example involves the preparation of the immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate []. This synthesis features a novel resolution of racemic ethyl nipecotate using dibenzoyl-l-tartaric acid. The resolved salt is then directly coupled with commercially available this compound under Schotten−Baumann conditions, a method known for its environmental friendliness, to produce the amide in high yield. The final product, an oil, is then purified via wiped film evaporative distillation.
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